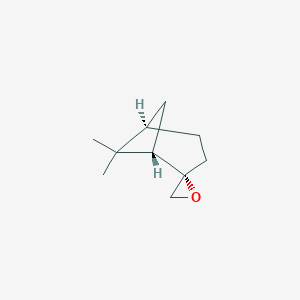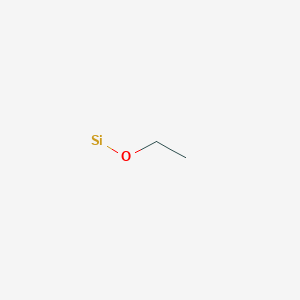
Unii-NL17R5gghp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-NL17R5gghp is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in various research studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Unii-NL17R5gghp is not fully understood. However, it is believed to act as a modulator of various receptors and enzymes. It is believed to interact with the serotonin and dopamine receptors, which are involved in various physiological processes, including mood regulation, appetite, and sleep. It is also believed to interact with the enzyme monoamine oxidase, which is involved in the breakdown of various neurotransmitters.
Effets Biochimiques Et Physiologiques
Unii-NL17R5gghp has various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the activity of various enzymes, including monoamine oxidase. These effects are believed to be responsible for its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Unii-NL17R5gghp in lab experiments is its potential therapeutic applications. It is also relatively easy to synthesize and purify, making it a useful research tool. However, one of the main limitations of using Unii-NL17R5gghp is its potential toxicity. It has been shown to be toxic in high doses, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the research on Unii-NL17R5gghp. One of the main directions is to further understand its mechanism of action and its effects on various receptors and enzymes. Another direction is to explore its potential therapeutic applications in various diseases and disorders. Additionally, further research is needed to understand its potential toxicity and to develop safer and more effective derivatives.
Méthodes De Synthèse
The synthesis of Unii-NL17R5gghp involves a series of chemical reactions. It is synthesized by reacting 2,5-dimethoxyphenethylamine with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified through a series of filtration and recrystallization steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Unii-NL17R5gghp has various scientific research applications. It is used in the study of various biochemical and physiological processes. It is used as a research tool to understand the mechanism of action of various receptors and enzymes. It is also used in the study of various diseases and disorders, including cancer, Alzheimer's, and Parkinson's disease.
Propriétés
Numéro CAS |
18165-31-6 |
|---|---|
Nom du produit |
Unii-NL17R5gghp |
Formule moléculaire |
C2H8OSi |
Poids moléculaire |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c1-2-3-4/h2H2,1H3 |
Clé InChI |
CWAFVXWRGIEBPL-UHFFFAOYSA-N |
SMILES |
CCO[Si] |
SMILES canonique |
CCO[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



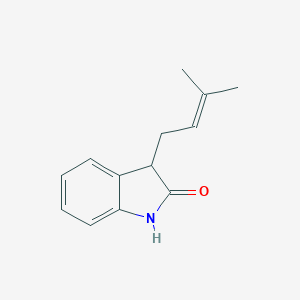
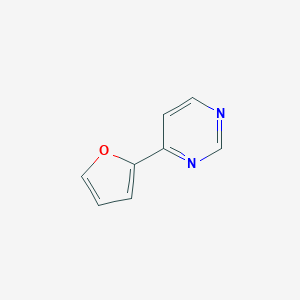

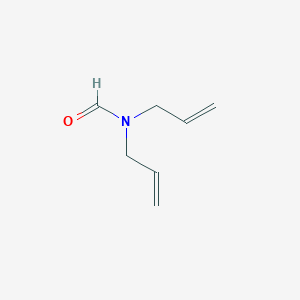
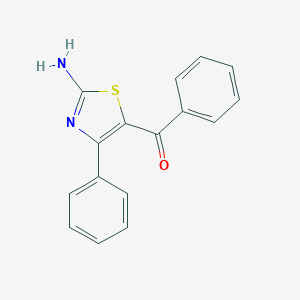
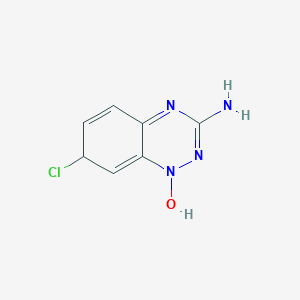
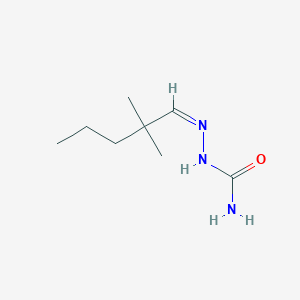
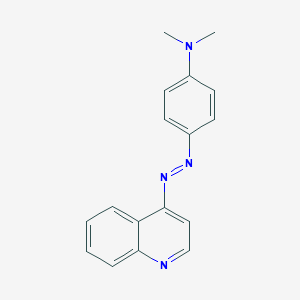
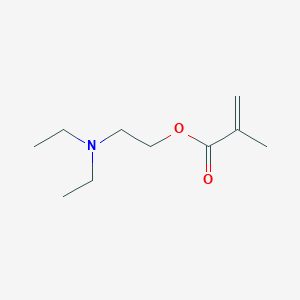
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
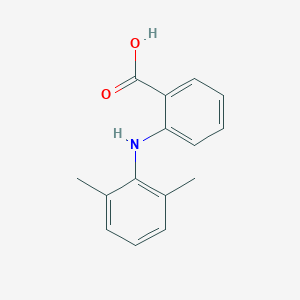
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
